Methyl 1-Acetyl-3-azetidinecarboxylate

Description

Structural Classification and Significance in Heterocyclic Chemistry

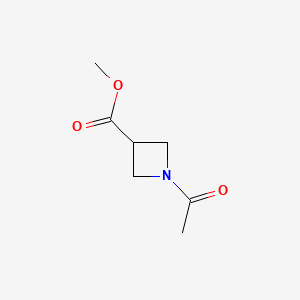

This compound belongs to the azetidine family of compounds, which are characterized as four-membered saturated heterocycles containing one nitrogen atom. The compound features a molecular formula of C₇H₁₁NO₃ with a molecular weight of 157.169 grams per mole, and its International Union of Pure and Applied Chemistry name is methyl 1-acetylazetidine-3-carboxylate. The structural framework incorporates three distinct functional components: the central azetidine ring system, an acetyl group attached to the nitrogen atom, and a methyl carboxylate group positioned at the 3-carbon of the ring structure.

The significance of this compound in heterocyclic chemistry stems from its unique position within the spectrum of nitrogen-containing ring systems. Azetidines occupy a critical position between the highly reactive three-membered aziridines and the more stable five-membered pyrrolidines. The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kilocalories per mole) and unreactive pyrrolidines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions. This intermediate stability makes azetidine derivatives particularly valuable as synthetic intermediates that can be manipulated under controlled conditions while maintaining sufficient reactivity for transformation into more complex structures.

The compound's classification as a carboxylic acid derivative, specifically within the azetidinecarboxylic acid subcategory, is essential for understanding its reactivity patterns and potential applications in organic synthesis. The presence of both electron-withdrawing and electron-donating groups within the molecular structure creates a complex electronic environment that influences the compound's chemical behavior and makes it suitable for various transformation reactions.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₁NO₃ |

| Molecular Weight | 157.169 g/mol |

| Chemical Abstracts Service Number | 1353953-76-0 |

| International Union of Pure and Applied Chemistry Name | methyl 1-acetylazetidine-3-carboxylate |

| Simplified Molecular Input Line Entry System Notation | CC(=O)N1CC(C1)C(=O)OC |

| Standard International Chemical Identifier Key | HZHPHZDQKWKVGY-UHFFFAOYSA-N |

Historical Development and Chemical Importance

The historical development of azetidine chemistry traces back to 1907, marking over a century of research into these four-membered heterocyclic systems. The discovery and subsequent investigation of azetidine compounds were initially driven by observations of Schiff base reactions involving aniline and aldehyde cycloaddition processes. This early work laid the foundation for understanding the unique properties and synthetic challenges associated with four-membered nitrogen-containing rings.

The chemical importance of this compound and related azetidine derivatives gained significant momentum following Alexander Fleming's discovery of penicillin and the subsequent recognition of the broad therapeutic potential of beta-lactam containing compounds. The azetidine-2-one structure, which forms the core of beta-lactam antibiotics, demonstrated the profound biological significance of strained four-membered heterocycles. This discovery sparked intensive research into the synthesis and modification of azetidine derivatives, leading to the development of compounds with diverse biological activities including antibacterial, anti-inflammatory, central nervous system activity, and anti-cancer properties.

Recent advances in azetidine chemistry have been driven by the unique strain-driven character of the four-membered heterocycle. The considerable ring strain present in azetidines, while presenting synthetic challenges, also provides opportunities for selective transformations that are not readily accessible with other heterocyclic systems. The development of new synthetic methodologies for azetidine formation and functionalization has expanded the utility of these compounds in medicinal chemistry, with applications ranging from drug discovery to the development of chiral templates and polymerization processes.

The emergence of this compound as a significant synthetic intermediate reflects the broader evolution of heterocyclic chemistry toward the utilization of strained ring systems for accessing complex molecular architectures. The compound's dual functionality, combining the reactivity of the azetidine ring with the synthetic versatility of ester and amide functional groups, positions it as a valuable building block for the construction of bioactive molecules and pharmaceutical intermediates.

Fundamental Features of the Azetidine Ring System

The azetidine ring system exhibits several fundamental features that distinguish it from other heterocyclic structures and contribute to the unique properties of this compound. The four-membered ring structure contains one nitrogen atom, creating a highly strained system with significant angular distortion from the ideal tetrahedral geometry. This ring strain is manifested in the considerable deviation of the carbon-nitrogen-carbon bond angles from their normal values, resulting in increased reactivity and unique chemical behavior.

The fundamental structural characteristics of the azetidine ring include its planar or nearly planar geometry, which results from the constraints imposed by the four-membered ring system. This geometric constraint leads to increased ring strain energy, estimated to be intermediate between that of aziridines and pyrrolidines. The nitrogen atom within the ring maintains its basic character while being incorporated into the strained cyclic structure, creating opportunities for both nucleophilic and electrophilic transformations depending on the reaction conditions and substituents present.

The reactivity profile of the azetidine ring system is characterized by its propensity to undergo ring-opening reactions under appropriate conditions. These reactions can proceed through various mechanisms, including nucleophilic attack at carbon centers adjacent to the nitrogen atom, or through protonation of the nitrogen followed by ring cleavage. The strain-driven nature of these transformations makes azetidines valuable synthetic intermediates for accessing linear and branched nitrogen-containing molecules that would be difficult to prepare through alternative routes.

The substitution pattern in this compound creates additional complexity in the electronic structure of the ring system. The acetyl group attached to the nitrogen atom introduces electron-withdrawing character, which modulates the basicity of the nitrogen and influences the reactivity of the ring toward various transformations. Similarly, the methyl carboxylate group at the 3-position provides an additional site for chemical modification while also affecting the electronic distribution within the ring system.

| Ring System Feature | Characteristic |

|---|---|

| Ring Size | Four-membered |

| Heteroatom | Nitrogen |

| Geometric Constraint | Planar or nearly planar |

| Ring Strain | Intermediate between aziridines and pyrrolidines |

| Nitrogen Character | Basic secondary amine |

| Reactivity Pattern | Ring-opening reactions under appropriate conditions |

| Electronic Influence | Modulated by acetyl and carboxylate substituents |

The combination of ring strain, geometric constraints, and electronic effects created by the substituent pattern in this compound establishes this compound as a versatile synthetic intermediate with unique reactivity characteristics. The fundamental features of the azetidine ring system provide the basis for understanding the compound's behavior in various chemical transformations and its utility in the synthesis of complex organic molecules and bioactive compounds.

Propriétés

IUPAC Name |

methyl 1-acetylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-3-6(4-8)7(10)11-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHPHZDQKWKVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 1-Acetyl-3-azetidinecarboxylate can be synthesized through several methods. One common approach involves the reaction of azetidine with acetic anhydride in the presence of a base, followed by esterification with methanol. The reaction conditions typically include moderate temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The purity of the final product is usually ensured through recrystallization or chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1-Acetyl-3-azetidinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.

Substitution: Sodium hydride in dimethylformamide at low temperatures.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Methyl 1-acetyl-3-azetidinecarboxylate serves as a versatile building block in the synthesis of various bioactive compounds. Its unique structure allows for the introduction of functional groups that can enhance biological activity.

- Example : It has been used to synthesize derivatives that exhibit anti-inflammatory and analgesic properties, making it a candidate for pharmaceutical development .

Drug Development

Research indicates that derivatives of this compound have shown potential as inhibitors for specific enzymes linked to diseases such as cancer and diabetes.

| Compound | Target Enzyme | Activity |

|---|---|---|

| This compound derivative | Metalloprotease inhibitors | Moderate inhibition |

| Another derivative | TNF-alpha inhibitors | High specificity |

Case Study 1: Anti-Cancer Research

In a study conducted at a leading pharmaceutical research institute, this compound derivatives were tested for their efficacy against breast cancer cell lines. The results indicated that certain modifications to the azetidine ring enhanced cytotoxicity, providing a promising lead for further drug development .

Case Study 2: Anti-Diabetic Activity

A collaborative study involving several universities investigated the anti-diabetic properties of this compound derivatives. The findings demonstrated significant glucose-lowering effects in animal models, suggesting potential for therapeutic use in managing diabetes .

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : The initial step involves cyclization reactions that form the azetidine structure.

- Acetylation : Introduction of the acetyl group enhances the compound's reactivity.

- Methylation : The final step involves methylation to yield the target compound.

Mécanisme D'action

The mechanism of action of Methyl 1-Acetyl-3-azetidinecarboxylate involves its interaction with various molecular targets. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate biochemical pathways and cellular processes, making the compound a valuable tool in medicinal chemistry .

Comparaison Avec Des Composés Similaires

Substituent Effects on Reactivity and Solubility

- Acetyl Group (Target Compound): The acetyl group is electron-withdrawing, increasing the electrophilicity of the azetidine nitrogen. This enhances reactivity in nucleophilic acyl substitution reactions. The smaller size of the acetyl group compared to benzhydryl or Boc groups likely improves aqueous solubility .

- Benzhydryl Group: The bulky diphenylmethyl substituent in Methyl 1-benzhydrylazetidine-3-carboxylate significantly increases lipophilicity (logP ~3.5), making it suitable for blood-brain barrier penetration in CNS drug design .

- Boc Group: The tert-butoxycarbonyl (Boc) group in Methyl 1-Boc-azetidine-3-carboxylate is acid-sensitive, enabling selective deprotection under mild conditions. This property is critical in multi-step syntheses, such as peptide chain elongation .

Activité Biologique

Methyl 1-acetyl-3-azetidinecarboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₁₁NO₃

- CAS Number : 1353953-76-0

- Molecular Weight : 157.17 g/mol

The azetidine ring structure contributes to its unique reactivity and biological properties, particularly through the presence of nitrogen atoms which are known to enhance bioactivity.

Antibacterial and Antifungal Properties

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For example, studies on Mannich bases derived from similar structures showed effectiveness against various pathogens:

- Tested Microorganisms :

- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans, Aspergillus flavus

The antibacterial activity was assessed using the disc diffusion method, revealing that certain derivatives exhibited comparable efficacy to standard antibiotics such as ofloxacin and voriconazole .

| Compound | Activity Against | Concentration (μg/mL) | Reference |

|---|---|---|---|

| Mannich Base 2h | S. aureus, C. albicans, A. flavus | 100, 200 | |

| This compound | TBD | TBD |

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit enzymes critical for bacterial cell wall synthesis or fungal growth.

- Disruption of Membrane Integrity : The compound could affect the integrity of microbial membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Some azetidine derivatives have been shown to interfere with DNA replication in microorganisms.

Recent Studies

Recent investigations into the biological activity of this compound include:

- Pharmacological Screening : A study conducted on various derivatives indicated that those with azetidine rings exhibited enhanced antibacterial properties compared to their non-cyclic counterparts .

- Bioactivity Profiling : Gas chromatography-mass spectrometry (GC-MS) analysis has been utilized to profile bioactive compounds in extracts containing this compound, revealing a range of pharmacologically active constituents .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 1-Acetyl-3-azetidinecarboxylate, and what critical reaction conditions optimize yield?

- Methodology : Synthesis typically involves acylation of 3-azetidinecarboxylate derivatives. For analogous compounds, acetaldehyde or benzaldehyde in acidic conditions (e.g., HCl) under reflux is used to form cyclic structures . Critical conditions include:

- pH control : Adjusting to pH 8 during workup to precipitate products.

- Temperature : Reflux (e.g., 2–6 hours) to drive cyclization.

- Purification : Recrystallization from hot methanol/water mixtures yields crystalline products (up to 90% yield) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodology :

- ¹H/¹³C NMR : Identify azetidine ring protons (δ 3.0–4.5 ppm) and ester carbonyl signals (δ 170–175 ppm). For example, in similar azetidine derivatives, methyl groups attached to nitrogen appear as singlets (δ 1.25–2.24 ppm) .

- IR Spectroscopy : Ester C=O stretches (~1740 cm⁻¹) and acetyl C=O (~1680 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 101.10 for azetidinecarboxylic acid derivatives) validate molecular weight .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid moisture and light exposure, as azetidine derivatives are prone to hydrolysis. Safety data for related compounds emphasize cool, dry storage and handling in fume hoods .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions during the acylation of 3-azetidinecarboxylate derivatives?

- Methodology :

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) using Boc or Cbz groups to direct acylation to the azetidine nitrogen.

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) reduce nucleophilic interference from byproducts .

Q. What computational approaches model the conformational dynamics of this compound, and how do they inform experimental design?

- Methodology :

- Density Functional Theory (DFT) : Calculate energy-minimized conformers to predict steric effects of the acetyl group on azetidine ring puckering.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess stability. Hirshfeld surface analysis, as applied to triazole derivatives, can map intermolecular interactions .

Q. How does the steric and electronic environment of the azetidine ring influence reactivity in nucleophilic substitutions?

- Methodology :

- Steric Effects : The acetyl group at position 1 creates steric hindrance, directing nucleophiles to the less hindered 3-carboxylate position.

- Electronic Effects : Electron-withdrawing acetyl groups polarize the azetidine ring, enhancing electrophilicity at the carbonyl carbon. Comparative studies on β-carboline derivatives show similar electronic modulation .

Q. What strategies resolve racemic mixtures of chiral this compound derivatives?

- Methodology :

- Chiral Chromatography : Use HPLC with cellulose-based chiral stationary phases.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze enantiomers.

- Diastereomeric Salt Formation : React with chiral acids (e.g., tartaric acid) to separate via crystallization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.